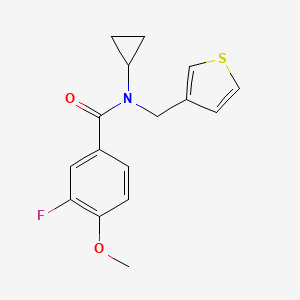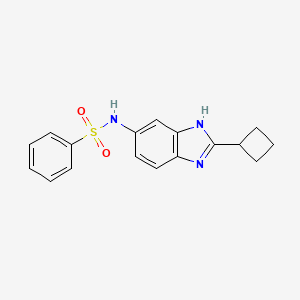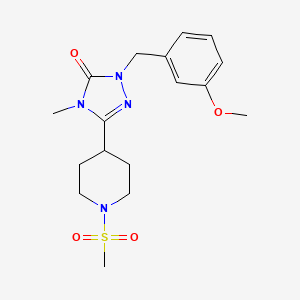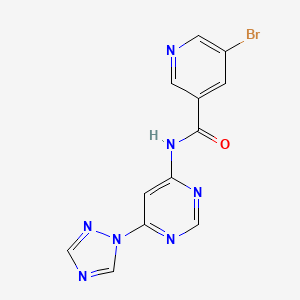
5-(4-chlorophenyl)-1H-indole
Overview
Description
5-(4-chlorophenyl)-1H-indole, also known as 4-Cl-indole, is a synthetic compound that belongs to the indole family of organic compounds. It has gained attention in scientific research due to its potential use in a variety of applications, including drug discovery, as well as its unique biochemical and physiological effects.
Scientific Research Applications
Novel Indole Derivatives and Their Applications
- Synthesis and Structural Analysis : Indole derivatives exhibit diverse applications across various fields. A study involving novel indole-based derivatives, including variants of 5-(4-chlorophenyl)-1H-indole, demonstrates their use in spectroscopic and density functional theory (DFT) studies. These derivatives are valuable for understanding molecular structures, bond angles, lengths, and nonlinear optical (NLO) properties, which are crucial for high-tech applications (Tariq et al., 2020).
Potential in Medicinal Chemistry
- Synthesis and Biological Evaluation : Indole derivatives, including those similar to 5-(4-chlorophenyl)-1H-indole, have shown potential in medicinal chemistry, possessing anti-oxidant, anti-HIV, and anti-cancer activities. Their synthesis and characterization reveal their importance in pharmaceuticals and agrochemicals, indicating a broad scope of application (Al-Ostoot et al., 2019).
Applications in Chemical and Biological Studies
- Structural and Electronic Studies : Research on compounds like 5-(4-chlorophenyl)-1H-indole focuses on their molecular structure, electronic, chemical, and spectroscopic properties. These studies aid in understanding molecular interactions and are critical in materials science and chemistry (Pathade et al., 2020).
Therapeutic Potential
- Anti-Cancer and Anti-Inflammatory Properties : Certain indole derivatives exhibit significant anti-cancer and anti-inflammatory properties. Studies on analogs of 5-(4-chlorophenyl)-1H-indole demonstrate their effectiveness in inhibiting cancer cell growth and their interaction with biological targets like DNA gyrase, making them valuable in therapeutic research (Khalilullah et al., 2022).
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFPBZUXYWGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1H-indole | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)
![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)



![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)


